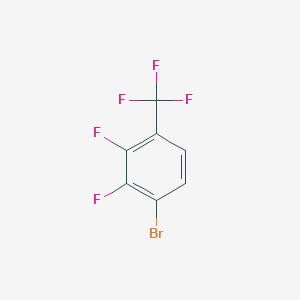

1-Bromo-2,3-difluoro-4-(trifluoromethyl)benzene

Description

1-Bromo-2,3-difluoro-4-(trifluoromethyl)benzene (CAS: Not explicitly listed in evidence; molecular formula: C₇H₂BrF₅, molecular weight: 260.99) is a halogenated aromatic compound characterized by a bromine atom, two fluorine atoms, and a trifluoromethyl group on a benzene ring. Its structural features make it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. The compound is stored at 2–8°C to ensure stability, and its purity is typically ≥97% .

Propriétés

IUPAC Name |

1-bromo-2,3-difluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF5/c8-4-2-1-3(7(11,12)13)5(9)6(4)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCORQPVVYSDQAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Steam Distillation of 3,4-Dibromo-1,1,2,2-tetrafluorocyclohexane

In this approach, 3,4-dibromo-1,1,2,2-tetrafluorocyclohexane (100.0 g) is treated with 50% KOH (140.0 g, 1.25 mol) and triethylbenzylammonium chloride (0.94 g, 4 mmol) at 20–30°C for 1.5 hours, followed by stirring at 80–85°C for 2 hours. The product is isolated via steam distillation and purified by drying over CaCl₂ and fractional distillation.

Key Data :

- Yield : 70% (30.0 g after distillation).

- Boiling Point : 158°C.

- Characterization :

Bromination via N-Bromosuccinimide (NBS)

Radical Bromination in Acetonitrile

A suspension of precursor compound 5 (35.00 g, 0.222 mol) in acetonitrile (300 mL) is treated with NBS (78.30 g, 0.440 mol) under reflux for 16 hours. The crude product is extracted with hexane, washed with sodium bisulfite and bicarbonate, dried over MgSO₄, and distilled.

Key Data :

- Yield : 70%.

- Mechanism : Radical bromination initiated by NBS, favoring allylic or aromatic positions.

- Purity : Confirmed by TLC and GC-MS.

Regioselective Synthesis from Tetrafluoroethylene and Buta-1,3-diene

Three-Step Gas-Phase Copyrolysis

Volchkov et al. (2021) developed a regioselective route involving:

- Copyrolysis : Tetrafluoroethylene and buta-1,3-diene react at 490–510°C to form 3,3,4,4-tetrafluorocyclohex-1-ene.

- Halogenation : Bromination or chlorination of the cyclohexene intermediate.

- Dehydrohalogenation : Base-mediated elimination to yield 1-bromo-2,3-difluorobenzene derivatives.

Advantages :

- Regioselectivity : Directed by fluorine’s electron-withdrawing effects.

- Scalability : Suitable for industrial production with continuous flow reactors.

Comparative Analysis of Methods

| Method | Yield | Temperature | Key Advantage |

|---|---|---|---|

| Dehydrohalogenation | ~70% | 75–85°C | Simplified purification |

| Steam Distillation | 70% | 80–85°C | High-purity product |

| NBS Bromination | 70% | Reflux | Mild conditions |

| Gas-Phase Copyrolysis | N/A | 490–510°C | Regioselective |

Mechanistic Insights

Role of Fluorine Substituents

Fluorine atoms direct electrophilic bromination to the para position relative to the trifluoromethyl group due to their -I effect , while steric hindrance at ortho positions limits undesired substitutions.

Catalytic Effects

Triethylbenzylammonium chloride enhances reaction rates in aqueous KOH by stabilizing transition states through phase-transfer catalysis .

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

- Molecular Ion Peaks : m/z 192 [M⁺] (⁷⁹Br), 194 [M⁺] (⁸¹Br).

- Fragmentation : Loss of Br (m/z 113 [M-Br]⁺) confirms bromine presence.

Industrial and Environmental Considerations

Solvent Selection

Polar aprotic solvents (e.g., acetonitrile) improve NBS solubility, while chlorinated solvents (CH₂Cl₂) optimize electrophilic bromination.

Waste Management

Aqueous KOH waste requires neutralization, and HF byproducts necessitate scrubbing with Ca(OH)₂.

Analyse Des Réactions Chimiques

1-Bromo-2,3-difluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It is also used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Applications De Recherche Scientifique

Pharmaceuticals

1-Bromo-2,3-difluoro-4-(trifluoromethyl)benzene serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity.

- Case Study: Antiviral Agents

Agrochemicals

The compound's properties make it suitable for use in agrochemical formulations. Its ability to act as a herbicide or pesticide is attributed to its halogenated structure, which can disrupt biological processes in target organisms.

- Case Study: Herbicide Development

Materials Science

In materials science, this compound is being explored for its potential use in the development of advanced materials such as polymers and coatings.

- Case Study: Fluorinated Polymers

Data Table: Comparison of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Antiviral agents | Enhanced metabolic stability |

| Agrochemicals | Herbicides | Effective against weed species |

| Materials Science | Fluorinated polymers | Improved thermal stability |

Mécanisme D'action

The mechanism of action of 1-Bromo-2,3-difluoro-4-(trifluoromethyl)benzene in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the bromine, fluorine, and trifluoromethyl groups. These substituents increase the electrophilicity of the benzene ring, making it more susceptible to nucleophilic attack .

In biological systems, the compound’s halogenated structure can interact with specific molecular targets, such as enzymes or receptors, through halogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The following table summarizes key properties and applications of 1-bromo-2,3-difluoro-4-(trifluoromethyl)benzene and its analogues:

*Physical state inferred from storage conditions (2–8°C).

Physicochemical Properties

Activité Biologique

1-Bromo-2,3-difluoro-4-(trifluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C7H2BrF5. Its unique structure, characterized by multiple fluorine substituents and a bromine atom, suggests potential biological activities that merit investigation. This article reviews the existing literature on the biological activity of this compound, including its pharmacological properties, toxicity, and potential therapeutic applications.

This compound is classified under halogenated aromatic compounds. The presence of fluorine atoms significantly influences its chemical behavior and biological interactions. The compound's structure can be represented as follows:

Pharmacological Properties

Research into the pharmacological properties of this compound is limited but indicates that fluorinated compounds often exhibit enhanced biological activity due to increased lipophilicity and metabolic stability. For instance, fluorinated compounds have been shown to interact with various biological targets, potentially affecting enzyme activity and receptor binding.

Toxicity Studies

Toxicological evaluations suggest that halogenated compounds can pose risks to human health and the environment. A study indicated that exposure to high doses of similar halogenated compounds resulted in adverse effects on reproductive systems and liver function in animal models . The no-observed-adverse-effect level (NOAEL) for related compounds was determined to be around 50 mg/kg body weight per day . While specific data on this compound is scarce, caution should be exercised given the known toxicity profiles of similar compounds.

Fluorinated Compounds in Drug Development

Fluorinated aromatic compounds are often explored for their potential in drug development due to their unique pharmacokinetic properties. A notable case involves the use of fluorinated biphenyl ether pro-drug scaffolds, which demonstrated promising activity against various biological targets . Although this compound has not yet been extensively studied in this context, its structural characteristics suggest it could serve as a valuable scaffold for further drug development.

Potential Applications

The incorporation of fluorine into drug design has been linked to improved efficacy and selectivity. For example, compounds with similar structures have been investigated for their roles as enzyme inhibitors and receptor modulators . Future research could explore the potential of this compound in these areas.

Research Findings Summary Table

| Study | Findings | Implications |

|---|---|---|

| Toxicity Evaluation | NOAEL determined at 50 mg/kg for related compounds | Indicates potential toxicity concerns for similar halogenated compounds |

| Drug Development | Fluorinated biphenyl ether pro-drugs show promising biological activity | Suggests potential for this compound in drug design |

Q & A

Q. What are the common synthetic routes for 1-bromo-2,3-difluoro-4-(trifluoromethyl)benzene, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via halogenation or cross-coupling reactions . For example, bromination of 2,3-difluoro-4-(trifluoromethyl)benzene using bromine in the presence of a Lewis acid (e.g., AlCl₃) under anhydrous conditions is a common approach . Optimization involves:

- Temperature control : Maintaining 0–5°C to minimize side reactions like over-bromination.

- Catalyst stoichiometry : Adjusting AlCl₃ to substrate ratio (1:1–1:1.2) to balance reactivity and selectivity.

- Purification : Using HPLC with MeCN/water (0.1% formic acid) and a C18 column to isolate the product .

Q. How can spectroscopic techniques (e.g., NMR, MS) confirm the structure of this compound?

- ¹⁹F NMR : Distinct peaks for CF₃ (~-60 ppm) and aromatic fluorines (δ -120 to -140 ppm) confirm substitution patterns.

- ¹H NMR : Absence of aromatic protons (due to bromine and fluorine substituents) and integration of residual protons (e.g., impurities) validate purity .

- LCMS : Molecular ion peaks (e.g., m/z 257 for [M+H]⁺) and retention times (e.g., 1.27 minutes under SMD-TFA05 conditions) provide additional confirmation .

Q. What strategies are used to determine reactive sites in electrophilic substitution reactions involving this compound?

- Computational modeling : DFT calculations predict electron-deficient regions (e.g., para to CF₃) as preferred sites for nucleophilic attack.

- Competitive experiments : Reacting with limited electrophiles (e.g., HNO₃/H₂SO₄) and analyzing product ratios via GC-MS .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed in cross-coupling reactions using this compound as a substrate?

Regioselectivity in Suzuki-Miyaura couplings is influenced by:

- Ligand design : Bulky ligands (e.g., SPhos) favor coupling at less hindered positions (e.g., bromine site over fluorine) .

- Solvent effects : Polar aprotic solvents (DMF, THF) stabilize intermediates and reduce side reactions.

- Temperature gradients : Stepwise heating (e.g., 80°C → 100°C) improves selectivity for desired biaryl products .

Q. What role does this compound play in pharmaceutical intermediates, and how are mechanistic studies conducted?

It serves as a key intermediate in kinase inhibitor synthesis (e.g., spirocyclic carboxamides). Mechanistic studies include:

Q. How do fluorine substituents influence stability and reactivity in high-temperature reactions?

- Thermal stability : Fluorine’s electronegativity increases bond strength (C-F vs. C-Br), reducing decomposition at >150°C.

- Reactivity trade-offs : Fluorine deactivates the ring toward electrophiles but enhances oxidative stability in catalytic systems (e.g., Pd-mediated couplings) .

- Data contradictions : Conflicting reports on bromine vs. fluorine lability can be resolved via accelerated aging studies (TGA/DSC) under inert vs. oxidative atmospheres .

Methodological Notes

- Data validation : Cross-reference NMR shifts with computational predictions (e.g., ACD/Labs) to resolve ambiguities .

- Reaction scale-up : Use flow chemistry for bromination to mitigate exothermic risks and improve reproducibility .

- Safety protocols : Adopt H400/H401 guidelines for environmental hazards (e.g., halogenated waste disposal) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.